molecular formula C17H17FN4O2 B2492042 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide CAS No. 1261015-48-8

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide

Cat. No.: B2492042
CAS No.: 1261015-48-8
M. Wt: 328.347
InChI Key: DPDLXLHEOBBPFM-UHFFFAOYSA-N
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Description

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Biochemical Analysis

Biochemical Properties

It is known that similar compounds with a fluorophenyl group have shown interactions with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biochemical environment in which it is present.

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide is not well-defined. It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically studied. It is known that the effects of similar compounds can vary significantly with dosage, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Similar compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring The fluorophenyl group is then introduced through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide
  • 2-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide
  • 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide

Uniqueness

The presence of the fluorophenyl group in 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide imparts unique electronic properties that can enhance its interaction with biological targets. This makes it potentially more effective in certain applications compared to its analogs with different substituents on the phenyl ring.

Biological Activity

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide (often abbreviated as FPPA) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of FPPA, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

FPPA features a complex structure that includes:

  • Oxadiazole ring : Known for its role in various biological activities.
  • Pyrrole ring : Contributes to the compound's electronic properties and reactivity.
  • Fluorophenyl group : Enhances lipophilicity and may influence binding interactions with biological targets.
PropertyValue
Molecular FormulaC₁₈H₁₈FN₃O₂
Molecular Weight331.36 g/mol
IUPAC NameThis compound

The biological activity of FPPA is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the oxadiazole and pyrrole moieties allows for:

  • Hydrogen bonding : Facilitates strong interactions with target proteins.
  • Hydrophobic interactions : Enhances binding affinity through π-π stacking.

These interactions can modulate the activity of various biological pathways, leading to diverse pharmacological effects.

Anticancer Properties

Research has indicated that FPPA exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values : FPPA demonstrated an IC50 value of approximately 5 µM against HepG2 liver cancer cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin (IC50 = 10 µM) .

Enzyme Inhibition

FPPA has been investigated for its potential as an enzyme inhibitor. Notably:

  • Histone Deacetylase (HDAC) Inhibition : Similar compounds have been shown to selectively inhibit HDAC enzymes, which play crucial roles in cancer progression and therapy resistance. FPPA's structural analogs have exhibited promising results in enhancing apoptosis in cancer cells through HDAC inhibition .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. By modulating signaling pathways involved in inflammation, FPPA may reduce the expression of pro-inflammatory cytokines:

  • Cytokine Modulation : Studies suggest that FPPA can decrease levels of TNF-alpha and IL-6 in activated macrophages, which correlates with reduced inflammation .

Case Studies

Several case studies highlight the therapeutic potential of FPPA:

  • Study on HepG2 Cells : A study evaluated the effects of FPPA on HepG2 cells, demonstrating a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
  • In Vivo Models : Animal studies have shown that FPPA administration resulted in reduced tumor growth in xenograft models, supporting its potential as an anticancer agent .

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c1-2-9-19-15(23)11-22-10-3-4-14(22)17-20-16(21-24-17)12-5-7-13(18)8-6-12/h3-8,10H,2,9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDLXLHEOBBPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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